NAAA Inhibitory Activity: 8-Benzoyl vs. 8-Sulfonamide Lead Compound
The target compound is an 8-benzoyl derivative within the pyrazole-azabicyclooctane class. The most potent reported analog, ARN19689 (an 8-sulfonamide), exhibits an IC50 of 0.042 µM against human NAAA in a fluorescence-based enzyme assay [1]. For the 8-benzoyl analog (CAS 2310144-60-4), no direct NAAA inhibitory data is publicly available, representing a critical data gap. However, SAR analysis from the same study demonstrates that replacement of the sulfonamide moiety with a carbonyl-containing group (such as an amide) results in a >100-fold loss in potency [1]. By class-level inference, the 8-benzoyl compound is therefore predicted to have an NAAA IC50 significantly greater than 4 µM, making it a markedly weaker inhibitor.
| Evidence Dimension | Human NAAA inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted IC50 > 4 µM based on structural class SAR |
| Comparator Or Baseline | ARN19689 (endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide): IC50 = 0.042 µM |
| Quantified Difference | Estimated >95-fold decrease in potency for the 8-benzoyl analog relative to ARN19689 |
| Conditions | Recombinant human NAAA enzyme assay (fluorogenic substrate), pH 5.0, 37°C [1] |
Why This Matters
This guides selection: the target compound is unsuitable as a potent NAAA inhibitor but may serve as a negative control or as an intermediate for further derivatization.
- [1] Di Fruscia, P., Carbone, A., Bottegoni, G., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327-13355. View Source
